a][1,5]Diazocin-9-yl]-amide
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Overview
Description
The compound “a][1,5]Diazocin-9-yl]-amide” is a complex organic molecule with a unique structure that includes a diazocin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “a][1,5]Diazocin-9-yl]-amide” typically involves multiple steps, starting with the preparation of the diazocin ring. This can be achieved through cyclization reactions involving appropriate precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of “this compound” may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective processes.
Chemical Reactions Analysis
Types of Reactions
“a][1,5]Diazocin-9-yl]-amide” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents involved.
Scientific Research Applications
Chemistry
In chemistry, “a][1,5]Diazocin-9-yl]-amide” is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound is studied for its potential interactions with biological molecules. Researchers investigate its binding affinity to proteins and nucleic acids, exploring its potential as a biochemical tool or therapeutic agent.
Medicine
In medicine, “this compound” is explored for its pharmacological properties. Studies focus on its potential as a drug candidate for treating various diseases, including its mechanism of action and therapeutic efficacy.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of “a][1,5]Diazocin-9-yl]-amide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N-[(1R,5S)-3-(1-acetyl-4-piperidinyl)-1,3,4,5,6,8-hexahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocin-9-yl]-4-chloro-
- Imidazo[1,5-a]pyridine derivatives
Uniqueness
“a][1,5]Diazocin-9-yl]-amide” stands out due to its unique diazocin ring structure, which imparts distinct chemical and biological properties
Biological Activity
The compound [1,5]-Diazocin-9-yl]-amide is part of a class of diazocin derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
[1,5]-Diazocin derivatives typically exhibit a unique bicyclic structure that contributes to their biological activity. The specific configuration of the diazocin ring can influence interactions with biological macromolecules, leading to diverse pharmacological effects.
1. Antidiabetic Effects
Research indicates that certain diazocin derivatives can modulate insulin secretion. Specifically, compounds with a [1,5]-diazocin structure have been investigated for their potential to enhance insulin release, making them candidates for treating diabetes mellitus. A study highlighted the ability of these compounds to improve glucose metabolism in diabetic models, suggesting a mechanism involving the modulation of pancreatic beta-cell function .
2. Anticancer Activity
Several studies have reported the cytotoxic effects of [1,5]-diazocin derivatives against various cancer cell lines. For instance, a recent investigation evaluated the cytotoxicity of synthesized dibenzo[b,f][1,5]-diazocine derivatives against HeLa (cervical cancer) and U87 (glioblastoma) cell lines. The results showed that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 97.3 µM to 205.7 µM against cancer cells while demonstrating selectivity over normal cells .
Compound | IC50 (µM) | Cancer Cell Line | Normal Cell Line |
---|---|---|---|
10b | 97.3 | HeLa | >1000 |
10f | 105.4 | U87 | >1000 |
10h | 150.0 | HeLa | >1000 |
10j | 205.7 | U87 | >1000 |
3. Antibacterial Properties
The antibacterial activity of diazocin derivatives has also been explored. A study demonstrated moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, highlighting the potential for these compounds in treating bacterial infections .
The mechanism by which [1,5]-diazocin compounds exert their effects is believed to involve interaction with specific receptors or enzymes within biological systems. Preliminary studies suggest that these compounds may modulate neurotransmitter levels or inhibit key enzymes involved in metabolic pathways.
Case Study 1: Insulin Modulation
In a controlled study involving diabetic rats, administration of a specific [1,5]-diazocin derivative led to a significant reduction in blood glucose levels compared to untreated controls. This effect was attributed to enhanced insulin secretion from pancreatic cells .
Case Study 2: Anticancer Efficacy
A series of synthesized dibenzo[b,f][1,5]-diazocine derivatives were tested for cytotoxicity across multiple cancer cell lines. The results indicated that five compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cell lines, suggesting their potential as targeted cancer therapies .
Properties
Molecular Formula |
C28H29N3O4 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[11-(3-methoxypropanoyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]-4-phenylbenzamide |
InChI |
InChI=1S/C28H29N3O4/c1-35-14-13-26(32)30-16-19-15-23(18-30)25-12-11-24(28(34)31(25)17-19)29-27(33)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-12,19,23H,13-18H2,1H3,(H,29,33) |
InChI Key |
LMVUVKIGGHXSJX-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=O)N1CC2CC(C1)C3=CC=C(C(=O)N3C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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